molecular formula C9H16ClNO2 B3157369 (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 848777-68-4

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B3157369
CAS No.: 848777-68-4
M. Wt: 205.68 g/mol
InChI Key: FKVUDBWXNAFSPB-MKXDVQRUSA-N
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Description

“(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride” is a key structural feature in the preparation of Boceprevir, Merck’s drug for the treatment of hepatitis C .


Synthesis Analysis

The synthesis of this compound has been described in various patents. For instance, one method involves the use of sodium cyanide and 3-Azabicyclo[3.1.0]hexan-2-one,6,6-dimethyl-, (1R-cis)- (9CI) as raw materials .


Molecular Structure Analysis

The molecular formula of this compound is C8H14ClNO2 . The structure includes a bicyclic [3.1.0] proline intermediate, which is a critical feature in the preparation of Boceprevir .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The exact details of these reactions are proprietary and are not publicly available .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.66 . Other properties such as boiling point and density are predicted to be 233.5±23.0 °C and 1.06±0.1 g/cm3 respectively .

Scientific Research Applications

Synthesis and Pharmaceutical Application

The compound (1R,2S,5S)-Methyl 6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane-2-Carboxylate Hydrochloride plays a significant role in the synthesis of pharmaceutical drugs. An efficient multi-gram synthesis of this compound has been demonstrated, particularly for its use in constructing the potent anti-HCV drug boceprevir. This synthesis starts with cis-cypermethric acid, a cyclopropane ring source, and utilizes a diastereoselective approach for the proline moiety construction (Kallam et al., 2017).

Enantioselective Synthesis

This compound is involved in highly enantioselective synthesis processes. For instance, it's used in the synthesis of (1R,5S)‐(−)‐6,6‐Dimethyl‐3‐Oxabicyclo[3.1.0]Hexan‐2‐One, showcasing its role in stereoselective chemical reactions and its potential in developing chiral compounds (Doyle et al., 2003).

Analgesic Potency

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, including this compound, has been synthesized and evaluated for analgesic properties. Para-substituted compounds showed significant potency in mouse writhing and rat paw-pain assays (Epstein et al., 1981).

Miscellaneous Applications

The compound finds use in various other synthetic applications, including the synthesis of potential hydroxy metabolites of brain imaging agents and the preparation of novel azabicyclic derivatives (Andersen et al., 1997). It's also employed in reactions involving nitrenes with strained olefins and in transformations to azetidin-2-ones, suggesting its versatility in organic synthesis (Meyer et al., 1979).

Future Directions

The future directions for this compound are likely to be influenced by advancements in the treatment of hepatitis C. As a key intermediate in the synthesis of Boceprevir, improvements in the synthesis process could lead to more efficient production of the drug .

Biochemical Analysis

Biochemical Properties

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may upregulate or downregulate specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes, affecting the activity of the target molecule. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy or altered effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUDBWXNAFSPB-MKXDVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565456-77-1
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565456771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azoniabicyclo[3.1.0]hexane chloride
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Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

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